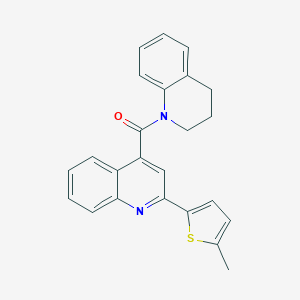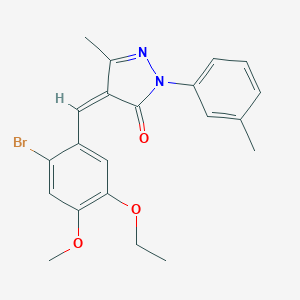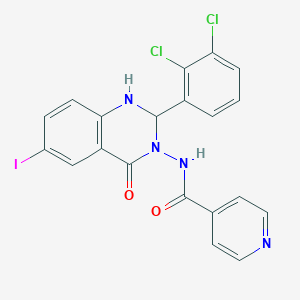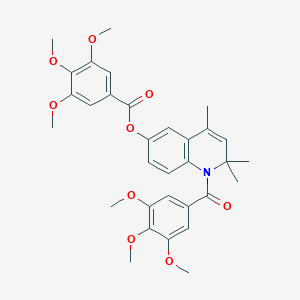
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline backbone, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(5-methyl-2-thienyl)-4-quinolinecarboxaldehyde with 3,4-dihydroquinoline under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound may also inhibit specific enzymes involved in critical cellular pathways, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Known for their high anti-tumor activity.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Exhibits antimicrobial, antiviral, and anticancer activities.
3,4-dihydro-2H-pyran derivatives: Used as protecting groups in organic synthesis.
Uniqueness
4-(3,4-DIHYDRO-2H-QUINOLINE-1-CARBONYL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE stands out due to its unique combination of a quinoline and thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C24H20N2OS |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3,4-dihydro-2H-quinolin-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-12-13-23(28-16)21-15-19(18-9-3-4-10-20(18)25-21)24(27)26-14-6-8-17-7-2-5-11-22(17)26/h2-5,7,9-13,15H,6,8,14H2,1H3 |
Clé InChI |
RMRUYSVGZWIDJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
SMILES canonique |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(2-furyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329897.png)
![1-[3-(4-Isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B329900.png)
![5-BROMO-4-{[1-(4-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B329904.png)

![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)
![2-(2-bromo-6-ethoxy-4-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B329909.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![1-(4-BROMOPHENYL)-4-((Z)-1-{2,3-DIBROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B329916.png)

![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
